

Application Note: Long-Term Stability of Antitumor Agent-100 in Solution

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Compound of Interest

Compound Name: Antitumor agent-100

Cat. No.: B12392614

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Introduction

Antitumor Agent-100 (ATA-100) is a novel, synthetic small molecule inhibitor of a key tyrosine kinase involved in oncogenic signaling pathways. Its efficacy is dependent on maintaining its structural integrity and concentration in solution. Understanding the stability of ATA-100 is critical for ensuring accurate experimental results, defining appropriate storage conditions, and developing a viable drug product.

This document provides a comprehensive overview of the long-term stability of ATA-100 in solution, based on forced degradation and systematic stability studies.^{[1][2]} Forced degradation studies are crucial for identifying potential degradation products and establishing the specificity of analytical methods.^{[1][3]} The protocols and data herein are designed to guide researchers in handling, storing, and analyzing ATA-100 to ensure its quality and potency.

Physicochemical Properties of Antitumor Agent-100

Property	Value
Chemical Formula	C ₂₂ H ₂₅ N ₅ O ₄ (Hypothetical)
Molecular Weight	423.47 g/mol (Hypothetical)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water

Stability Profile Summary

The stability of ATA-100 was evaluated under various stress conditions, including temperature, pH, and light, as recommended by International Council for Harmonisation (ICH) guidelines.[4] A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the quantification of ATA-100 and its degradation products.

Temperature Stress Study

Solutions of ATA-100 (1 mg/mL in DMSO) were stored at various temperatures for 12 months. The percentage of ATA-100 remaining was determined at specified time points.

Table 1: Stability of ATA-100 in DMSO Solution at Various Temperatures

Storage Temperature	1 Month (% Remaining)	3 Months (% Remaining)	6 Months (% Remaining)	12 Months (% Remaining)
-80°C	100.0%	99.8%	99.7%	99.5%
-20°C	99.7%	99.1%	98.5%	97.2%
4°C	98.5%	96.2%	93.1%	88.4%
25°C (Room Temp)	92.1%	85.4%	76.5%	61.3%

Conclusion: ATA-100 is highly stable when stored at -80°C. Significant degradation occurs at refrigerated (4°C) and room temperatures over extended periods.

pH and Hydrolytic Stability

ATA-100 was incubated in aqueous buffer solutions at various pH values for 24 hours at 37°C to assess its susceptibility to hydrolysis.

Table 2: Stability of ATA-100 at Various pH Conditions

Condition	pH	% Remaining after 24h	Major Degradant Formed
Acidic	2.0 (0.01 N HCl)	85.3%	DP-1 (Hydrolysis Product)
Neutral	7.4 (PBS)	99.5%	Not Detected
Basic	9.0 (0.01 N NaOH)	72.8%	DP-1 (Hydrolysis Product)

Conclusion: ATA-100 is most stable at neutral pH. It undergoes significant acid- and base-catalyzed hydrolysis, with degradation being more pronounced under basic conditions.

Photostability Study

A solution of ATA-100 (1 mg/mL in DMSO) was exposed to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control was stored at the same temperature.

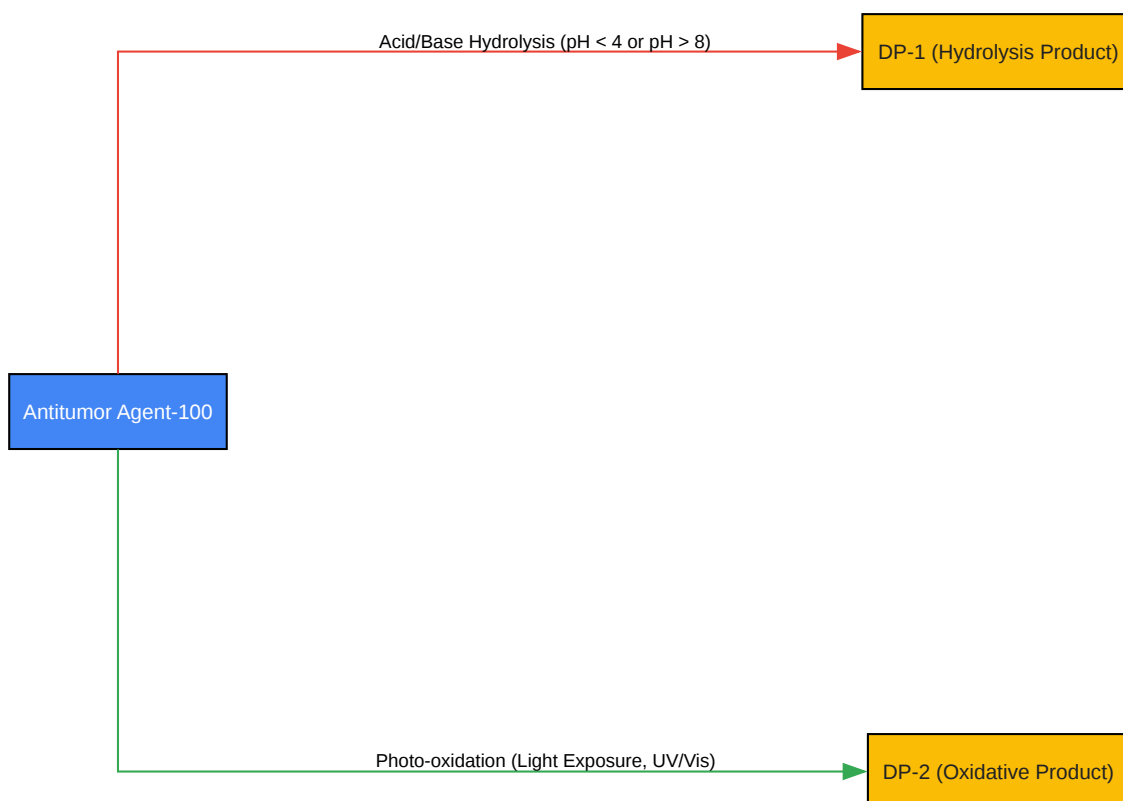
Table 3: Photostability of ATA-100 in DMSO Solution

Sample	Exposure Duration	% Remaining	Major Degradant Formed
Exposed to Light	24 hours	81.7%	DP-2 (Oxidative Product)
Dark Control	24 hours	99.8%	Not Detected

Conclusion: ATA-100 is photolabile and degrades upon exposure to light, leading to the formation of an oxidative degradation product. Solutions should be protected from light.

Degradation Pathway

Forced degradation studies revealed two primary degradation pathways for ATA-100 in solution: hydrolysis and oxidation. Hydrolysis of the amide bond results in Degradation Product 1 (DP-1), a reaction catalyzed by both acid and base. Photochemical oxidation leads to the formation of Degradation Product 2 (DP-2).



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Hypothetical degradation pathway for **Antitumor Agent-100**.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method validated to separate and quantify ATA-100 from its primary degradation products (DP-1 and DP-2).

1. Equipment and Materials:

- HPLC system with UV or DAD detector
- C18 Column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample Solvent: 50:50 Acetonitrile/Water

2. Chromatographic Conditions:

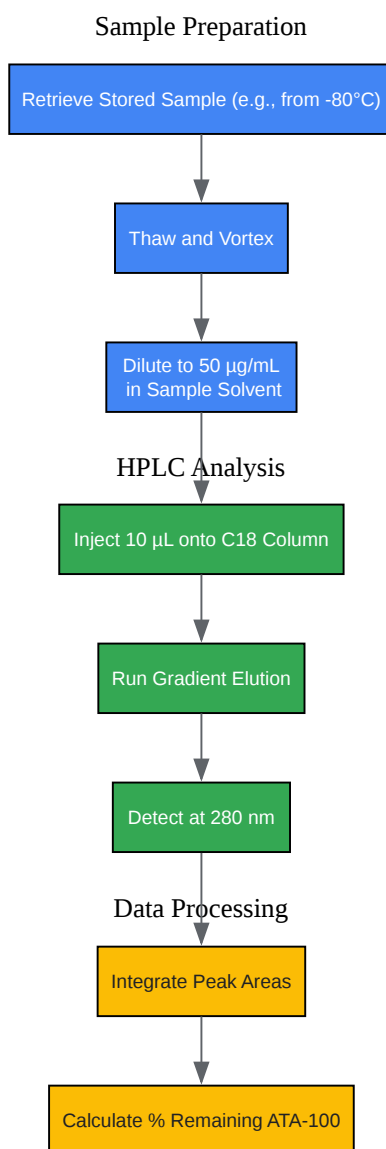
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 10% B
 - 18.1-22 min: 10% B (Re-equilibration)

3. Sample Preparation:

- Prepare a stock solution of ATA-100 at 1 mg/mL in DMSO.
- Dilute the stock solution with the Sample Solvent to a final concentration of 50 µg/mL.
- For stability samples, dilute an aliquot of the stored solution to the same target concentration.

4. Analysis:

- Inject the prepared standard and sample solutions.
- Identify peaks based on retention time relative to a freshly prepared standard. Expected retention times: DP-1 (~4.5 min), DP-2 (~7.8 min), ATA-100 (~9.2 min).
- Calculate the percentage of ATA-100 remaining by comparing the peak area in the sample chromatogram to the initial (T=0) sample.



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